5-(2,4-Dimethylphenyl)isoxazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-(2,4-dimethylphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-9(8(2)5-7)10-6-11(12)13-14-10/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
FGSAKRCGUZBGIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NO2)N)C |
Origin of Product |
United States |
Synthetic Methodologies for 5 2,4 Dimethylphenyl Isoxazol 3 Amine and Its Analogs
Precursor Synthesis and Functional Group Introduction
The synthesis of 5-arylisoxazol-3-amines relies on the careful selection and preparation of appropriate precursors that contain the necessary functionalities for isoxazole (B147169) ring formation. The choice of precursors is intrinsically linked to the chosen strategy for ring construction.
For pathways involving cyclocondensation, a key precursor is a β-ketonitrile bearing the 2,4-dimethylphenyl group. A common route to such intermediates is the Claisen condensation between an ester and a nitrile. For instance, reacting 2,4-dimethylacetophenone with an oxalate (B1200264) ester would yield a β-dicarbonyl intermediate, which can be further manipulated. Alternatively, α-haloketone oximes can be used as precursors in [4+1] cycloaddition reactions with isocyanides to yield 5-substituted aminoisoxazoles. nih.gov
In the context of 1,3-dipolar cycloadditions, the primary precursors are a substituted alkyne and a nitrile oxide. To obtain the desired 3-amino-5-(2,4-dimethylphenyl)isoxazole, the precursors would typically be cyanamide (B42294) (or a protected equivalent, which acts as the alkyne surrogate for the 3-amino group) and a 2,4-dimethylphenyl-substituted nitrile oxide. The nitrile oxide itself is commonly generated in situ from the corresponding aldoxime, 2,4-dimethylbenzaldoxime, via oxidation. nih.govedu.krd This aldoxime can be readily prepared by reacting 2,4-dimethylbenzaldehyde (B100707) with hydroxylamine (B1172632) hydrochloride. mdpi.com
The synthesis of these precursors often involves standard organic transformations. The introduction of the 2,4-dimethylphenyl moiety is typically accomplished by starting with a commercially available compound such as 2,4-dimethylbenzaldehyde, 2,4-dimethylacetophenone, or 2,4-dimethylbenzenethiol. google.comresearchgate.net The amino group at the 3-position is often derived from precursors like cyanamide, α-cyanoenamines, or hydroxylamine itself, depending on the reaction pathway. researchgate.netresearchgate.net
| Precursor Type | Target Moiety | Common Synthetic Route | Associated Isoxazole Synthesis |
| β-Ketonitrile | 5-(2,4-Dimethylphenyl) group | Claisen condensation of 2,4-dimethylacetophenone with an ester, followed by further functionalization. | Cyclocondensation |
| Aldoxime | 5-(2,4-Dimethylphenyl) group | Reaction of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride. mdpi.com | 1,3-Dipolar Cycloaddition |
| Substituted Alkyne | 5-(2,4-Dimethylphenyl) group | Sonogashira coupling or other cross-coupling reactions with a terminal alkyne. | 1,3-Dipolar Cycloaddition |
| Cyanamide/α-Cyanoenamines | 3-Amino group | Commercially available or synthesized from corresponding amines. researchgate.net | 1,3-Dipolar Cycloaddition |
| Hydroxylamine | N-O bond of Isoxazole | Commercially available as hydrochloride salt. nih.gov | Cyclocondensation |
Strategies for Isoxazole Ring Construction
The formation of the isoxazole ring is the cornerstone of the synthesis. The two most prevalent and versatile strategies are 1,3-dipolar cycloaddition and cyclocondensation reactions. researchgate.net These methods allow for significant variation in substituents and can be controlled to achieve specific regiochemical outcomes.
The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a powerful and widely used method for constructing the isoxazole ring. researchgate.netnih.gov This reaction is highly efficient and typically proceeds via a concerted pericyclic mechanism. nih.gov
To synthesize a 5-aryl-isoxazol-3-amine derivative, a 2,4-dimethylphenyl nitrile oxide would be reacted with an alkyne partner that can provide the 3-amino functionality. The nitrile oxide is usually generated in situ from 2,4-dimethylbenzaldoxime using oxidants like sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide (NCS). nih.govmdpi.com The reaction with a suitable dipolarophile, such as cyanamide or an ynamine, would then form the desired isoxazole ring. rsc.org The reaction of nitrile oxides with 1-cyanoenamines has been shown to regioselectively yield 5-aminoisoxazoles. researchgate.net
This method's primary advantage is its modularity, allowing for diverse isoxazole analogs to be synthesized by simply varying the nitrile oxide and alkyne components. nanobioletters.com
The reaction of a 1,3-dicarbonyl compound, or a functional equivalent, with hydroxylamine is a classic and robust method for isoxazole synthesis. nih.govresearchgate.net This approach involves the condensation of hydroxylamine with the two electrophilic carbonyl centers, followed by dehydration to form the heterocyclic ring. wisdomlib.org
For the synthesis of 5-(2,4-dimethylphenyl)isoxazol-3-amine, a suitable precursor would be a β-keto cyanohydrin or a related β-ketonitrile derived from 2,4-dimethylacetophenone. The reaction with hydroxylamine hydrochloride, often in the presence of a base, leads to the formation of the isoxazole ring. researchgate.net For example, 3-(dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one (B14281520) can react with hydroxylamine hydrochloride in an aqueous medium to form the corresponding 5-arylisoxazole. researchgate.net Similarly, β-enamino diketones can undergo cyclocondensation with hydroxylamine to produce highly substituted isoxazoles, with the regiochemical outcome being controllable by the reaction conditions. researchgate.net
This method is particularly useful due to the wide availability of β-dicarbonyl precursors and the straightforward reaction conditions. mdpi.comingentaconnect.com
| Synthetic Strategy | Key Reactants | General Conditions | Product Type |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne/Enamine | In situ nitrile oxide generation (e.g., from aldoxime + NCS/bleach), often at room temperature. nih.govmdpi.com | 3,5-Disubstituted Isoxazoles |
| Cyclocondensation | β-Dicarbonyl/Equivalent + Hydroxylamine | Basic or acidic conditions, often with heating in a solvent like ethanol (B145695) or water. nih.govresearchgate.net | 3,5- or 3,4,5-Substituted Isoxazoles |
Modern synthetic chemistry has introduced both metal-catalyzed and metal-free variations to the classical methods of isoxazole synthesis, often providing improved yields, regioselectivity, and milder reaction conditions. nih.gov
Metal-Catalyzed Approaches: Transition metals, particularly copper, play a significant role in isoxazole synthesis. Copper(I)-catalyzed 1,3-dipolar cycloaddition reactions between terminal alkynes and in situ generated nitrile oxides are common, proceeding under mild conditions with high regioselectivity for 3,5-disubstituted products. beilstein-journals.orgnih.gov Gold and rhodium catalysts have also been employed in reactions of alkynes with isoxazoles themselves, leading to complex N-heterocycles through ring-opening and annulation pathways. rsc.orgresearchgate.netrsc.org Palladium-catalyzed cross-coupling reactions are also instrumental in functionalizing pre-formed isoxazole rings. researchgate.net
Metal-Free Approaches: In line with the principles of green chemistry, several metal-free approaches have been developed. These include base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles and the use of reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the 1,3-dipolar cycloaddition of nitrile oxides with alkynes without any metal catalyst. nih.gov Ultrasound irradiation and the use of environmentally benign solvents like water or deep eutectic solvents have also been employed to facilitate these reactions, often leading to shorter reaction times and easier work-ups. nih.govnih.gov
The control of regioselectivity is crucial in isoxazole synthesis, as multiple isomers can often be formed. In the synthesis of this compound, the goal is to selectively form the isomer where the 2,4-dimethylphenyl group is at the C5 position and the amino group is at the C3 position.
In 1,3-dipolar cycloadditions , the regioselectivity is largely governed by frontier molecular orbital (FMO) theory. For terminal alkynes reacting with aryl nitrile oxides, the reaction typically yields the 3-aryl-5-substituted isoxazole. To obtain the desired 5-aryl isomer, a reversed-polarity strategy or specific dipolarophiles like ynamines or cyanoenamines are required. nih.govresearchgate.net Intramolecular cycloadditions can also lock the reactants in place to force a specific regiochemical outcome that might be disfavored in an intermolecular reaction. mdpi.com
In cyclocondensation reactions , the regioselectivity depends on which carbonyl group of the β-dicarbonyl precursor is attacked first by the nitrogen of hydroxylamine. This can be controlled by manipulating the electronic and steric properties of the substituents on the dicarbonyl compound and by adjusting the reaction conditions (e.g., pH, solvent, additives). researchgate.net For instance, using β-enamino ketones, where one carbonyl is masked as an enamine, can direct the initial attack of hydroxylamine to the remaining ketone, thereby controlling the final substitution pattern of the isoxazole ring. researchgate.net The development of one-pot, three-component processes has also provided highly regioselective routes to 3,5-disubstituted isoxazoles. nih.govenamine.net
Introduction and Derivatization of the 2,4-Dimethylphenyl Moiety
The 2,4-dimethylphenyl group is a key structural feature of the target compound. Its introduction is typically achieved by using a starting material that already contains this moiety.
Introduction Strategies:
From 2,4-Dimethyl-substituted Precursors: The most direct method involves starting with a commercially available chemical like 2,4-dimethylbenzaldehyde (for nitrile oxide formation), 1-(2,4-dimethylphenyl)ethan-1-one (for building a β-dicarbonyl precursor), or 2,4-dimethylthiophenol (for building more complex analogs via S-arylation). google.comresearchgate.net These precursors are then carried through the synthetic sequence to construct the isoxazole ring.
Cross-Coupling Reactions: In an alternative approach, a pre-formed isoxazole ring bearing a reactive handle (e.g., a halogen or triflate) at the 5-position could be coupled with a 2,4-dimethylphenylboronic acid (Suzuki coupling) or other organometallic reagent. This strategy offers flexibility for late-stage diversification of the aryl group.
Derivatization: Once the 5-(2,4-dimethylphenyl)isoxazole core is assembled, the 2,4-dimethylphenyl ring itself can be further functionalized, although this is less common than building the ring from a pre-substituted precursor. Electrophilic aromatic substitution reactions could potentially be used to introduce additional substituents onto the phenyl ring, though the directing effects of the isoxazole ring and the two methyl groups would need to be considered.
The synthesis of related analogs, such as N-(2,4-dimethylphenyl) carboxamides, often involves the reaction of 2,4-dimethylaniline (B123086) with a carboxylic acid derivative, showcasing another common method for incorporating this specific moiety into a larger molecular framework. researchgate.netmdpi.com
Synthetic Routes for the Aminoisoxazole Functionality
The formation of the 3-aminoisoxazole (B106053) core of this compound can be achieved through several established synthetic strategies. A primary and regioselective method involves the cyclization of a β-ketonitrile with hydroxylamine. doi.org In this approach, the key precursor is 3-(2,4-dimethylphenyl)-3-oxopropanenitrile. The reaction of this β-ketonitrile with hydroxylamine under controlled pH and temperature conditions leads to the formation of the desired 3-aminoisoxazole. It has been reported that at a pH between 7 and 8 and a temperature at or below 45°C, hydroxylamine preferentially reacts with the nitrile group, yielding the 3-amino isoxazole isomer. organic-chemistry.org Conversely, at a pH above 8 and a temperature of 100°C, the reaction tends to favor the formation of the 5-aminoisoxazole isomer. organic-chemistry.org
Another versatile method for the synthesis of 3-arylaminoisoxazoles is the reaction of enaminones with aqueous hydroxylamine. This reaction's regioselectivity is also highly dependent on the reaction conditions. Treating enaminones with aqueous hydroxylamine in DMF at 100°C typically produces 3-arylaminoisoxazoles. researchgate.net
A reliable and scalable synthesis for 3-amino-5-alkyl isoxazoles has been developed, highlighting the importance of reaction parameters in controlling regioselectivity. organic-chemistry.org This methodology can be adapted for the synthesis of 5-aryl derivatives like this compound.
The table below summarizes key synthetic routes to the 3-aminoisoxazole scaffold.
Table 1: Synthetic Routes for the 3-Aminoisoxazole Functionality
| Starting Materials | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| β-Ketonitrile | Hydroxylamine, 7 < pH < 8, ≤45°C | 3-Aminoisoxazole | organic-chemistry.org |
| Enaminone | Aqueous hydroxylamine, DMF, 100°C | 3-Arylaminoisoxazole | researchgate.net |
| β-Ketonitrile | Hydroxylamine, pH > 8, 100°C | 5-Aminoisoxazole | organic-chemistry.org |
Post-Synthetic Modifications and Functionalization of the Core Scaffold
Once the this compound core is synthesized, further diversification can be achieved through various post-synthetic modifications. These modifications can be directed at the aromatic rings, the exocyclic amino group, or the isoxazole ring itself.
The 2,4-dimethylphenyl substituent on the isoxazole ring is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups. The directing effects of the two methyl groups (ortho, para-directing) and the isoxazole ring will influence the position of substitution.
Nitration of 5-phenylisoxazole (B86612) with a mixture of nitric acid and sulfuric acid has been shown to yield a mixture of nitrated products, including substitution on the phenyl ring. clockss.orgresearchgate.net Specifically, 5-(p-nitrophenyl)isoxazole and 5-(m-nitrophenyl)isoxazole are formed. clockss.org This suggests that similar nitration reactions could be performed on this compound to introduce nitro groups onto the dimethylphenyl ring. The position of nitration would be influenced by the activating methyl groups and the steric hindrance they impose.
Other electrophilic aromatic substitution reactions such as halogenation and sulfonation can also be envisaged on the 2,4-dimethylphenyl ring, providing further avenues for functionalization.
The exocyclic amino group at the 3-position of the isoxazole ring is a key site for a variety of chemical transformations, including acylation, sulfonylation, and alkylation.
Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, the reaction of 5-aminoisoxazoles with acetyl chloride or 2-aryloxyacetyl chlorides results in the formation of the corresponding N-acylated derivatives. researchgate.net The reaction of 5-amino-3,4-diarylisoxazoles with acetic anhydride (B1165640) can lead to the N,N-diacyl derivative. researchgate.net
Sulfonylation: Similarly, sulfonamides can be prepared by reacting the amino group with sulfonyl chlorides. The reaction of 5-aminoisoxazoles with sulfonyl chlorides in the presence of pyridine (B92270) yields the corresponding isoxazolylsulfonamides. researchgate.net
The table below provides examples of transformations of the amino group.
Table 2: Transformations of the Amino Group
| Reaction Type | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine-THF | N-acetyl-aminoisoxazole | researchgate.net |
| Acylation | 2-Aryloxyacetyl chlorides, acetic anhydride, pyridine | N-(2-aryloxyacetyl)-aminoisoxazole | researchgate.net |
| Sulfonylation | Sulfonyl chlorides, pyridine | Isoxazolylsulfonamide | researchgate.net |
The isoxazole ring itself can undergo several types of reactions, including C-H activation, cross-coupling reactions, and nucleophilic substitution, to introduce new substituents.
C-H Activation and Cross-Coupling: Palladium-catalyzed direct C-H arylation of isoxazoles at the 5-position with aryl iodides has been demonstrated. nih.gov While the target molecule is already substituted at this position, this methodology highlights the potential for C-H activation at other positions, such as C-4, under appropriate catalytic conditions. Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds on heterocyclic systems. nih.gov
Nucleophilic Aromatic Substitution (SNA r): The isoxazole ring can participate in SNAr reactions if a suitable leaving group is present. For example, 5-nitroisoxazoles readily undergo nucleophilic substitution of the nitro group with various nucleophiles, providing access to a range of polysubstituted isoxazole derivatives. rsc.org This suggests that if a nitro group were introduced onto the isoxazole ring of this compound, it could be displaced by a variety of nucleophiles.
The table below lists the compounds mentioned in this article.
In-depth Mechanistic Analysis of this compound Synthesis Remains Largely Uncharted in Scientific Literature
The synthesis of the isoxazole ring, a key structural motif in many pharmaceuticals, is typically achieved through several established methods. The most common of these include the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene, and the condensation reaction of hydroxylamine with a 1,3-dicarbonyl compound. These general pathways are understood to proceed through key intermediates such as nitrile oxides and isoxazolines.
Given the absence of such specific data, it is not possible to provide a detailed and accurate account of the mechanistic organic chemistry of this compound synthesis and reactivity as outlined. Any attempt to do so would involve speculation and extrapolation from related but distinct chemical systems, which would not meet the required standards of scientific accuracy.
Therefore, the following sections of the requested article cannot be generated at this time due to a lack of available data:
Mechanistic Organic Chemistry of 5 2,4 Dimethylphenyl Isoxazol 3 Amine Synthesis and Reactivity
Stereochemical Control and Diastereoselectivity in Synthesis
Further research, including experimental and computational studies specifically targeting 5-(2,4-Dimethylphenyl)isoxazol-3-amine, would be required to provide the detailed mechanistic insights requested.
Computational Chemistry and Theoretical Investigations of 5 2,4 Dimethylphenyl Isoxazol 3 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding information about its electronic structure, energy, and geometry. These methods are fundamental to understanding the inherent stability, reactivity, and spectroscopic properties of a compound.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By approximating the exchange-correlation energy, DFT can accurately predict molecular geometries and energies. A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or higher, to perform geometry optimization.
This process calculates the lowest energy arrangement of atoms in space, providing precise data on bond lengths, bond angles, and dihedral angles. The optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. While specific DFT studies detailing the optimized structural parameters for 5-(2,4-Dimethylphenyl)isoxazol-3-amine are not prominently available in published literature, such a study would yield data similar to that presented in the illustrative table below. The comparison between calculated and experimental (e.g., from X-ray crystallography) values is crucial for validating the computational model.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP) This table is a representation of typical data obtained from DFT calculations and does not represent experimentally verified or published data for this specific compound.
| Parameter | Bond/Atoms | Calculated Value |
|---|---|---|
| Bond Length (Å) | O1-N2 | 1.41 |
| N2-C3 | 1.32 | |
| C3-C4 | 1.43 | |
| C4-C5 | 1.37 | |
| C5-O1 | 1.35 | |
| C3-N(amine) | 1.38 | |
| C5-C(phenyl) | 1.48 | |
| Bond Angle (°) | C5-O1-N2 | 108.5 |
| O1-N2-C3 | 109.0 | |
| N2-C3-C4 | 112.1 | |
| C3-C4-C5 | 104.5 | |
| C4-C5-O1 | 105.9 | |
| Dihedral Angle (°) | C4-C5-C(phenyl)-C(phenyl) | 35.2 |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. mdpi.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, an electron acceptor, relates to electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netnih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. malayajournal.org FMO analysis for this compound would involve calculating the energies of these orbitals. The distribution of electron density in the HOMO and LUMO would indicate the likely sites for nucleophilic and electrophilic attack, respectively. Although specific published FMO data for this compound are scarce, the expected output from such a calculation is illustrated below.
Table 2: Illustrative Frontier Molecular Orbital Properties This table represents the type of data generated from FMO analysis. The values are for illustrative purposes only.
| Parameter | Energy (eV) |
|---|---|
| E (HOMO) | -5.85 |
| E (LUMO) | -0.95 |
| Energy Gap (ΔE) | 4.90 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. orientjchem.org It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP map uses a color scale to denote different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen and nitrogen.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.
Green: Regions of neutral or near-zero potential.
For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen and oxygen atoms of the isoxazole (B147169) ring and the exocyclic amine group, highlighting these as primary sites for electrophilic interaction. Positive potential (blue) would be expected on the amine hydrogens, indicating their susceptibility to nucleophilic interaction.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, offering insights into conformational changes and the stability of molecular complexes. nih.gov
Conformational Analysis and Dynamic Behavior in Solvation
MD simulations in an explicit solvent (like water) can reveal the conformational flexibility and dynamic behavior of this compound. Such simulations track the molecule's trajectory over nanoseconds, showing how it explores different shapes or conformations. A key aspect of this analysis is the rotation around single bonds, such as the bond connecting the dimethylphenyl ring to the isoxazole ring. The simulation would reveal the preferred dihedral angles and the energy barriers between different rotational conformers, providing a picture of the molecule's shape and flexibility in a solution environment, which is more biologically relevant than the gas phase.
Protein-Ligand Complex Stability (in silico/computational models)
In the context of drug discovery, MD simulations are essential for assessing the stability of a ligand bound to its protein target. nih.gov After docking a ligand like this compound into the active site of a protein, an MD simulation is run to observe the complex's behavior over time.
The stability of the interaction is often quantified using the Root Mean Square Deviation (RMSD). nih.gov The RMSD of the ligand's atoms is calculated relative to its initial docked position. A low and stable RMSD value over the simulation time suggests that the ligand remains securely bound in the binding pocket in a stable conformation. mdpi.compensoft.net Conversely, a high or fluctuating RMSD indicates that the ligand is unstable and may be dissociating from the protein. Analysis of specific interactions, like hydrogen bonds and hydrophobic contacts, throughout the simulation further clarifies the key determinants of binding stability. researchgate.net While no specific MD simulation studies featuring this compound are readily found in the literature, this methodology is standard for evaluating potential drug candidates.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.
Through in silico studies, various potential non-clinical molecular targets have been identified for isoxazole derivatives, suggesting possible therapeutic applications. Molecular docking simulations have been employed to evaluate the binding affinity of isoxazole-containing compounds against several key proteins implicated in different diseases.
For instance, studies on isoxazole-carboxamide derivatives have explored their potential as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. nih.govnih.gov These computational analyses help in identifying which derivatives may be more potent and selective towards COX-1 or COX-2. nih.govnih.gov Other research has focused on the anticancer potential of isoxazole analogs by docking them against targets like topoisomerase II and the tubulin-colchicine binding site. sdiarticle3.compnrjournal.commdpi.com The binding affinities and interaction patterns predicted by these docking studies provide a rationale for the observed biological activities and guide further experimental validation.
Additionally, the antimicrobial potential of isoxazole derivatives has been investigated by docking them against bacterial and fungal enzymes such as P. aeruginosa elastase B, K. pneumoniae carbapenemase, and cytochrome P450 14-α-sterol demethylase (Cyp51). nih.gov These computational approaches are crucial in the early stages of drug discovery for identifying promising lead compounds.
Molecular docking not only predicts the binding pose of a ligand in the active site of a receptor but also elucidates the specific non-covalent interactions that stabilize the complex. These interactions typically include hydrogen bonding, hydrophobic interactions, and electrostatic forces.
For example, in the context of anticancer research, docking studies of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole derivatives with the Tubulin-Colchicine domain revealed key interactions. sdiarticle3.com Specifically, certain derivatives were predicted to form strong hydrogen bonds with residues like Cys-241 and Lys-352, along with significant hydrophobic contacts within the active site. sdiarticle3.com Similarly, docking of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs into the tubulin–combretastatin A-4 binding site highlighted hydrogen bond interactions with residues such as Asn258. mdpi.com
The following table summarizes predicted interactions for related isoxazole and triazole structures with their respective targets based on molecular docking studies.
| Compound Class | Target | Key Interacting Residues | Predicted Interactions |
| 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole derivatives | Tubulin-Colchicine Domain | Cys-241, Lys-352 | Hydrogen bonding, Pi-cation interactions, Hydrophobic contacts |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Tubulin-Combretastatin A-4 Binding Site | Asn258, Val315, Cys241 | Hydrogen bonding, Halogen bonding |
These detailed predictions of ligand-receptor interactions are invaluable for understanding the structure-activity relationships and for the rational design of new, more effective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of newly designed compounds and for optimizing lead structures.
Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the 3D properties of molecules and their biological activities. nih.govnih.gov These methods generate contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bonding properties would likely lead to an increase or decrease in activity. nih.gov
For a series of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives investigated as anticancer agents, both CoMFA and CoMSIA models were developed with good statistical significance and predictive power. nih.gov The CoMFA model highlighted the importance of steric and electrostatic fields, while the CoMSIA model also incorporated hydrophobic and hydrogen bond donor fields. nih.gov The resulting contour maps suggested that electropositive substituents with low steric hindrance are favorable at one position, while bulky, electronegative substituents are preferred at another, providing clear guidance for the design of new analogs. nih.gov
Similarly, 3D-QSAR studies on isoxazole derivatives as Farnesoid X receptor (FXR) agonists have been conducted to identify the structural requirements for their activity. nih.gov The developed CoMFA and CoMSIA models showed good predictive ability and highlighted the contributions of steric, electrostatic, and hydrogen bond donor fields to the molecular activity. nih.gov
The statistical parameters for representative CoMFA and CoMSIA models are presented in the table below, demonstrating their robustness and predictive capacity.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Key Fields |
| CoMFA (DMDP derivatives) | 0.530 | 0.903 | 0.935 | Steric, Electrostatic |
| CoMSIA (DMDP derivatives) | 0.548 | 0.909 | 0.842 | Steric, Electrostatic, Hydrophobic, H-bond Donor |
| CoMFA (Isoxazole FXR agonists) | 0.664 | 0.960 | 0.872 | Steric, Electrostatic |
Fragment-based drug discovery (FBDD) is a strategy that starts with identifying small chemical fragments that bind weakly to a biological target. rsc.orgnih.gov These fragments are then grown or linked together in a stepwise manner to produce a lead compound with higher affinity and selectivity. rsc.org Computational methods play a crucial role in FBDD, from the initial screening of fragment libraries to the design of how these fragments can be elaborated. nih.gov
The core idea is to build a potent ligand by functionalizing a fragment along specific "growth vectors" that complement the three-dimensional structure of the target protein. rsc.org This structure-based design can be guided by computational tools that predict favorable interactions and suggest modifications to the fragment core. youtube.com For instance, an isoxazole fragment could serve as a starting point, and computational models would then be used to explore various substitutions on the isoxazole ring to enhance binding to the target. researchgate.net This approach allows for a more efficient exploration of chemical space and can lead to the development of novel drug candidates. nih.gov
Structure Activity Relationship Sar Studies of 5 2,4 Dimethylphenyl Isoxazol 3 Amine Analogs
Systematic Structural Modifications and Their Influence on Molecular Recognition
Molecular recognition is dictated by the precise three-dimensional arrangement of functional groups that can engage in interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—with a biological target. For 5-(2,4-Dimethylphenyl)isoxazol-3-amine analogs, SAR studies typically explore three key regions of the molecule: the phenyl moiety, the central isoxazole (B147169) ring, and the 3-amino group.
The 2,4-dimethylphenyl group in the parent compound primarily engages in hydrophobic interactions with target proteins. The nature, position, and size of substituents on this phenyl ring are critical determinants of biological activity.
Steric and Electronic Effects: Studies on related 3-phenylisoxazole (B85705) derivatives have shown that the introduction of small alkyl groups or halogens (e.g., fluorine, chlorine, bromine) on the phenyl ring can be favorable for activity. nih.gov In contrast, bulky substituents such as tert-butyl, or strongly electron-withdrawing groups like nitro (NO₂) and trifluoromethyl (CF₃), can lead to a significant decrease in activity. rsc.orgnih.gov This suggests that while a hydrophobic substituent is preferred, there is limited space in the target's binding pocket, making excessively large groups detrimental.
Substitution Pattern: The substitution pattern is also crucial. For antibacterial activity in some isoxazole series, the presence of electron-donating groups like methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) on the 5-phenyl ring was found to enhance efficacy. ijpca.org In another study on 3,5-disubstituted isoxazoles, analogs with methyl, methoxy, or chloro substitutions on the phenyl ring demonstrated enhanced antiproliferative activity against U87 cancer cells. nih.gov The 2,4-dimethyl pattern of the title compound provides a specific hydrophobic signature that can be optimized by exploring other substitutions at these and other positions (e.g., para-position) to fine-tune binding affinity.
The isoxazole ring is not merely a passive linker; its heteroatoms and rigid structure play a vital role in orienting the phenyl and amino groups in a specific spatial conformation for optimal target interaction. ijpca.orgnih.gov
Scaffold Rigidity: As a five-membered aromatic heterocycle, the isoxazole ring provides a rigid scaffold. This rigidity reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinity.
Substitution at C4: The C4 position of the isoxazole ring is unsubstituted in the parent compound. This position represents a key vector for chemical modification. Introducing substituents at C4 can modulate the electronic properties of the ring and introduce new interaction points with a target, offering a strategy to improve potency or alter the pharmacological profile.
The primary amino (-NH₂) group at the C3 position is a critical functional group for many 3-aminoisoxazole (B106053) derivatives. Its basicity and hydrogen-bonding capabilities are central to its role in molecular recognition.
Hydrogen Bonding: The -NH₂ group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues (e.g., aspartate, glutamate, or backbone carbonyls) in a protein's active site. This directional interaction is often essential for anchoring the molecule in the correct orientation for activity.
Nucleophilicity and Derivatization: The amino group is a reactive nucleophile, making it a convenient handle for chemical modification. imist.ma SAR studies frequently involve the synthesis of amide or sulfonamide derivatives from this group. Such modifications can introduce new bulky or charged moieties to probe the binding site, improve metabolic stability, or alter physicochemical properties like cell permeability. The conversion of the amine to an amide, for instance, can change its hydrogen bonding pattern from a donor to a donor-acceptor combination.
Correlation between Structural Features and in vitro Biological Activity (non-clinical)
The systematic modifications described above are evaluated through in vitro assays to establish clear correlations between chemical structure and biological effect. Data from various studies on related isoxazole analogs illustrate these principles. For example, in a series of 5-(benzoylamino)-3-(4-substituted-phenyl)isoxazoles, inhibitory activity against chitin (B13524) synthesis was highly dependent on the nature of the substituent on the 3-phenyl ring. nih.gov Similarly, the xanthine (B1682287) oxidase inhibitory activity of 5-phenylisoxazole-3-carboxylic acid derivatives was significantly influenced by substitutions on the phenyl ring. nih.gov
The following table summarizes representative in vitro data from studies on various isoxazole analogs, demonstrating how structural changes impact biological activity.
| Compound/Analog Series | Structural Modification | In Vitro Assay | Key Finding/Activity | Reference |
|---|---|---|---|---|
| 5-(Benzoylamino)-3-(4-X-phenyl)isoxazoles | X = H, F, Cl, Br, CH₃, C₂H₅ | Chitin Synthesis Inhibition (IC₅₀) | Small alkyls and halogens slightly enhanced activity (IC₅₀ ≈ 0.05-0.08 µM). | nih.gov |
| 5-(Benzoylamino)-3-(4-X-phenyl)isoxazoles | X = NO₂, CF₃, t-Bu | Chitin Synthesis Inhibition (IC₅₀) | Bulky or strongly electron-withdrawing groups drastically reduced activity (IC₅₀ > 10 µM). | nih.gov |
| 5-(3-Cyano-phenyl)isoxazole-3-carboxylic acid analog | Cyano group on phenyl ring | Xanthine Oxidase Inhibition (IC₅₀) | Potent submicromolar inhibition. | nih.gov |
| 5-(3-Nitro-phenyl)isoxazole-3-carboxylic acid analog | Nitro group instead of cyano | Xanthine Oxidase Inhibition (IC₅₀) | General reduction of inhibitory potency compared to cyano analog. | nih.gov |
| 3,5-Disubstituted isoxazoles | R = CH₃, OCH₃, Cl on phenyl ring | Antiproliferative (U87 cells) (IC₅₀) | Enhanced activity (IC₅₀ = 42.8 - 67.6 µM). | nih.gov |
| 5-Amino-3-methyl-isoxazole-4-carboxylate derivative (PUB9) | 5-nitrothiophene moiety | Antibacterial (S. aureus) (MIC) | High activity, significantly more potent than other derivatives in the series. | nih.gov |
Pharmacophoric Requirements and Molecular Design Principles
Based on SAR studies of the 3-amino-5-arylisoxazole scaffold, a general pharmacophore model can be proposed. This model consists of three key features essential for biological activity:
A Hydrophobic Region: Corresponding to the 2,4-dimethylphenyl ring, this region engages in van der Waals or hydrophobic interactions. The size and electronic nature of this group must be optimized to fit the specific sub-pocket of the target protein.
A Central Heterocyclic Core: The isoxazole ring acts as a rigid linker, correctly positioning the other pharmacophoric elements. Its heteroatoms may also participate in polar interactions.
A Hydrogen Bond Donor Site: The 3-amino group serves as a critical hydrogen bond donor, anchoring the ligand to the target.
Molecular design principles for developing new analogs from this scaffold include:
Phenyl Ring Exploration: Systematically probing the phenyl ring with a variety of small, electronically diverse substituents (e.g., halogens, small alkyls, methoxy groups) at different positions to optimize hydrophobic and electronic complementarity with the target.
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine (B92270), thiophene) to explore new interactions and improve properties like solubility.
Amino Group Derivatization: Converting the primary amine into a library of secondary/tertiary amines, amides, or sulfonamides to probe for additional binding interactions and modulate physicochemical properties.
Scaffold Hopping: While maintaining the key pharmacophoric features, the isoxazole core itself could be replaced with other five- or six-membered heterocycles to discover novel chemotypes with potentially improved properties.
Molecular modeling and structure-guided design, where the crystal structure of the target is known, can further refine these principles, allowing for the rational design of next-generation inhibitors with superior potency and selectivity. nih.gov
Sufficient in-vitro and ex-vivo research data specifically for the chemical compound “this compound” is not available in the public domain to construct the detailed article as requested. The search results yielded information on related isoxazole derivatives or compounds with similar substructures, but not the specific biological activity profiling and molecular mechanism data required for the target compound itself. Therefore, it is not possible to generate the article while strictly adhering to the specified outline and focusing solely on “this compound”.
Biological Activity Profiling and Molecular Mechanisms Strictly in Vitro and Ex Vivo Studies
Target Identification and Validation Approaches (in vitro, biochemical)
The diverse biological effects of isoxazole-containing molecules stem from their ability to interact with a variety of biological targets. In vitro and biochemical assays have been instrumental in identifying and validating these molecular targets for various isoxazole (B147169) analogs.
One of the well-established targets for certain isoxazole derivatives is the cyclooxygenase (COX) enzyme . nih.gov Biochemical assays measuring the inhibition of COX-1 and COX-2 have demonstrated that specific substitutions on the isoxazole ring can lead to potent and selective inhibition of these enzymes, which is the basis for their anti-inflammatory properties. nih.gov For instance, molecular modeling studies have suggested that specific structural features, such as a sulfonylmethyl group on a phenyl ring attached to the isoxazole core, are crucial for selective COX-2 inhibition. nih.gov
Another identified target for some isoxazole-based compounds is tubulin . nih.gov In vitro tubulin polymerization assays have shown that certain isoxazole analogues can inhibit the polymerization of tubulin, a critical process in cell division. nih.govmdpi.com This mechanism is a key strategy in the development of anticancer agents. nih.govmdpi.com Competitive binding assays, such as those utilizing colchicine, have helped to confirm that these compounds often bind at the colchicine-binding site on tubulin. nih.gov
Furthermore, various kinases have been identified as targets for isoxazole-containing inhibitors. For example, a potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia, features an isoxazole core. nih.gov Similarly, Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, a key protein in the DNA damage response, has been successfully targeted by isoxazole-containing compounds. nih.gov The identification and validation of these kinase targets typically involve enzymatic assays that measure the phosphorylation of a substrate in the presence and absence of the inhibitor.
Comparative Analysis of Biological Activity within Isoxazole Compound Libraries
The systematic synthesis and screening of isoxazole compound libraries have been a valuable approach to understanding structure-activity relationships (SAR) and optimizing biological activity. By modifying the substituents at various positions of the isoxazole ring, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.
A review of various isoxazole derivatives highlights the significant impact of different functional groups on their biological profiles. nih.gov For instance, the introduction of chloro or bromo substitutions on a phenyl ring attached to the isoxazole moiety has been shown to enhance anti-inflammatory activity and selectivity for the COX-2 enzyme. nih.gov In the context of antimicrobial activity, the addition of a thiophene (B33073) moiety to the isoxazole ring has been observed to increase its effectiveness. nih.gov
Comparative studies within libraries of isoxazole-carboxamides have revealed compounds with potent antioxidant activity in in vitro assays, such as the DPPH free radical scavenging assay. researchgate.netnih.gov These studies have demonstrated that specific substitutions can lead to high antioxidant potency. researchgate.netnih.gov
In the realm of anticancer research, the screening of libraries of 4-phenyl-5-quinolinyl substituted isoxazole analogues of Combretastatin A-4 led to the identification of a compound with potent cytotoxicity against esophageal squamous cell carcinoma cell lines. nih.gov This comparative analysis underscored the importance of specific substitutions on the quinoline (B57606) and the presence of the isoxazole ring for high efficacy. nih.gov
The table below summarizes the influence of different substituents on the biological activities of various isoxazole derivatives, based on findings from comparative studies of compound libraries.
| Biological Activity | Substituents on Isoxazole Core and Associated Rings | Key Findings |
| Anti-inflammatory | Chloro or bromo substitutions on an attached phenyl ring. nih.gov | Enhanced activity and selectivity for COX-2. nih.gov |
| Sulfonylmethyl group on an attached phenyl ring. nih.gov | Crucial for selective COX-2 inhibition. nih.gov | |
| Antimicrobial | Thiophene moiety attached to the isoxazole ring. nih.gov | Increased antimicrobial activity. nih.gov |
| Antioxidant | Varied substitutions on isoxazole-carboxamides. researchgate.netnih.gov | Specific substitutions lead to high antioxidant potency. researchgate.netnih.gov |
| Anticancer | 2-methyl substitution on a quinoline ring in 4-phenyl-5-quinolinyl isoxazoles. nih.gov | Potent cytotoxicity against specific cancer cell lines. nih.gov |
It is important to reiterate that while these studies on various isoxazole derivatives provide a framework for understanding their potential biological activities and molecular targets, specific experimental data for 5-(2,4-Dimethylphenyl)isoxazol-3-amine remains to be published. Further in vitro and ex vivo studies are necessary to elucidate the specific biological profile and molecular mechanisms of this particular compound.
Advanced Spectroscopic and Crystallographic Characterization for Mechanistic Insights
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics
Advanced NMR spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure and studying the dynamic behavior of molecules in solution. For 5-(2,4-Dimethylphenyl)isoxazol-3-amine, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
Detailed research on related 3-amino and 5-amino isoxazole (B147169) isomers has shown that NMR is crucial for confirming the regiochemistry of the synthesis. For instance, the chemical shifts of the amino (-NH₂) protons are typically distinct for 3-amino versus 5-amino isomers, allowing for clear structural confirmation doi.orgorganic-chemistry.org. In the case of this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 2,4-dimethylphenyl group, the two methyl groups at distinct chemical shifts, the isoxazole ring proton, and the amine protons.
2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to investigate the spatial proximity of protons, providing insights into the preferred conformation and rotational dynamics around the single bond connecting the phenyl and isoxazole rings researchgate.net. This is critical for understanding how the molecule might orient itself when interacting with a biological target.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: This table is illustrative, based on general chemical shift ranges for similar structural motifs. Actual experimental values may vary.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Isoxazole-H4 | ~6.0 - 6.5 | ~95 - 105 | Singleton proton on the isoxazole ring. |
| Amine (-NH₂) | ~5.0 - 7.0 (broad) | N/A | Shift is solvent-dependent; distinguishes from 5-amino isomer. doi.org |
| Aromatic-H (Phenyl) | ~7.0 - 7.5 | ~125 - 140 | Multiple signals corresponding to the three protons on the dimethylphenyl ring. |
| Methyl (-CH₃) x2 | ~2.2 - 2.5 | ~15 - 25 | Two distinct singlets for the methyl groups at positions 2 and 4 of the phenyl ring. |
| Isoxazole-C3 | N/A | ~160 - 170 | Carbon atom attached to the amine group. |
| Isoxazole-C5 | N/A | ~165 - 175 | Carbon atom attached to the dimethylphenyl group. |
X-ray Crystallography of Compound-Protein Co-crystals (where available for in vitro targets)
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid state. When a compound is co-crystallized with its biological target (e.g., an enzyme or receptor), this technique can reveal the precise binding mode, orientation, and specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for its activity.
While no public data exists for a co-crystal structure of this compound with a protein target, studies on analogous 3-aminoisoxazole (B106053) derivatives have successfully utilized this technique. For example, the molecular structure of a 3-amino-5-arylisoxazole was confirmed by X-ray crystallography, revealing that the amino group was coplanar with the isoxazole ring, while the aryl substituent was not, providing critical conformational details doi.org.
Should this compound be found to bind to a specific protein, obtaining a co-crystal structure would be a primary goal. The resulting data would provide invaluable mechanistic insights, showing how the 2,4-dimethylphenyl group fits into a binding pocket and which residues interact with the isoxazole core and the 3-amino group. This information is essential for structure-based drug design and for optimizing the compound's affinity and selectivity.
Mass Spectrometry for Reaction Monitoring and Metabolite Identification (in vitro metabolism)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and is used for determining molecular weights, confirming molecular formulas, and elucidating chemical structures. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions.
In the context of this compound, MS is essential for:
Reaction Monitoring: During synthesis, MS can be used to track the consumption of reactants and the formation of the desired product, as well as any byproducts.
In Vitro Metabolism Studies: Understanding a compound's metabolic fate is critical. By incubating the compound with liver microsomes (which contain metabolic enzymes like cytochrome P450s), researchers can identify potential metabolites nih.gov. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard technique for this analysis. The parent compound is introduced, and the resulting mixture is analyzed to find new molecular species. The mass difference between the parent compound and the new species indicates the type of metabolic transformation that has occurred (e.g., +16 Da for hydroxylation, -14 Da for demethylation).
For this compound, potential Phase I metabolic transformations could include hydroxylation of the phenyl ring or one of the methyl groups, or N-oxidation of the amine. Tandem MS (MS/MS) would be used to fragment the metabolite ions, and the resulting fragmentation pattern would help to pinpoint the exact site of modification nih.gov.
Table 2: Potential In Vitro Metabolites of this compound Detectable by Mass Spectrometry Note: This table presents hypothetical common metabolic transformations.
| Metabolite Type | Biochemical Transformation | Change in Mass (Da) | Potential Site of Modification |
|---|---|---|---|
| Monohydroxylation | Addition of one oxygen atom | +16 | Phenyl ring or a methyl group |
| Dihydroxylation | Addition of two oxygen atoms | +32 | Phenyl ring and/or methyl groups |
| N-Oxidation | Addition of an oxygen atom to the amine | +16 | 3-amino group |
| Glucuronidation (Phase II) | Conjugation with glucuronic acid | +176 | Hydroxylated metabolite or amino group |
Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Studies
For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to:
N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region).
C-H stretching of the aromatic and methyl groups (~2900-3100 cm⁻¹).
C=N and C=C stretching of the isoxazole and phenyl rings (~1400-1650 cm⁻¹).
Ring vibrations of the isoxazole and phenyl moieties.
These experimental spectra can be complemented by theoretical calculations using Density Functional Theory (DFT). Such calculations can predict the vibrational frequencies and intensities, which aids in the precise assignment of the observed spectral bands. When a molecule like this compound binds to a biological target, subtle shifts in its vibrational frequencies can occur. These shifts, detectable by IR or Raman spectroscopy, can provide evidence of binding and indicate which parts of the molecule are involved in the interaction.
Applications in Chemical Biology and As Research Probes
Development as Molecular Probes for Biological Systems
Molecular probes are essential tools for visualizing and understanding biological processes. mdpi.com The development of 5-(2,4-Dimethylphenyl)isoxazol-3-amine as a molecular probe would involve functionalizing its scaffold to serve as a reporter or a tool for target identification.
While the intrinsic fluorescent properties of this compound have not been reported, the isoxazole (B147169) scaffold can be incorporated into fluorescent probes. nih.gov This is typically achieved by tethering the isoxazole-containing molecule, which provides the binding specificity, to a known fluorescent moiety like dansyl or sulforhodamine. nih.gov In such a conjugate, the isoxazole portion would direct the probe's localization within a cell, allowing for visualization of its distribution. nih.gov For this compound to be used in this manner, it would first need to be linked to a fluorophore, and its biological target would need to be known to interpret the imaging results meaningfully.
An affinity probe is a molecule designed with high affinity and specificity for a particular biological target, which is then used to isolate and identify that target from a complex mixture like a cell lysate. For this compound to be utilized as an affinity probe, it would first need to demonstrate potent and selective binding to a protein of interest. Medicinal chemistry efforts often focus on modifying scaffolds to enhance such binding affinity. For example, other isoxazole-based compounds have been systematically modified to achieve nanomolar potency for targets like the farnesoid X receptor (FXR), demonstrating the scaffold's suitability for developing high-affinity ligands. nih.gov
Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule within a native biological environment. nih.govenamine.net The technique relies on a probe that, upon activation with UV light, forms a highly reactive species that covalently cross-links to any interacting proteins. nih.gov
Recent research has compellingly demonstrated that the isoxazole ring itself can function as an intrinsic, minimalist photo-cross-linker. rsc.orgcityu.edu.hkbiorxiv.org This is a significant advantage over traditional PAL probes, which require the addition of bulky, non-native photoreactive groups like benzophenones or diazirines that may alter the molecule's bioactivity. nih.gov
The proposed mechanism involves the photolysis of the isoxazole ring to generate a highly reactive azirine intermediate, which can then covalently react with various amino acid residues on a target protein. cityu.edu.hk Studies have shown that aryl-substituted isoxazoles, such as the 5-(2,4-dimethylphenyl) derivative, are particularly suitable for PAL due to their favorable UV absorption properties and high photoreactivity. cityu.edu.hk This intrinsic capability means that the this compound scaffold is a strong candidate for development as a PAL probe with minimal structural perturbation. A terminal alkyne or other reporter tag could be added to the molecule to enable subsequent enrichment and identification of cross-linked proteins via click chemistry. cityu.edu.hk
| Photoreactive Moiety | Typical Activation Wavelength | Reactive Intermediate | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|---|
| Benzophenone | ~350-360 nm | Triplet Ketone (Biradical) | Chemically stable before activation; less reactive with water. | Bulky; can significantly alter parent molecule's properties; lower cross-linking efficiency. | cityu.edu.hkresearchgate.net |
| Aryl Azide | ~254-300 nm | Nitrene | Small size; high reactivity. | Can be unstable; potential for intramolecular rearrangement; requires lower wavelength UV. | enamine.net |
| Diazirine | ~350-380 nm | Carbene | Small size; high reactivity and insertion efficiency; activated by longer wavelength UV. | Can be synthetically challenging to install; potential for side reactions. | enamine.netcityu.edu.hk |
| Isoxazole | ~254-310 nm | Azirine Intermediate | Can be an intrinsic part of the pharmacophore ("native" linker); minimalist design reduces structural perturbation. | Requires lower wavelength UV; newer methodology with less established scope. | nih.govrsc.orgcityu.edu.hk |
Application as Chemical Tools for Pathway Elucidation (in vitro)
Chemical tools are instrumental for dissecting biological pathways. An inhibitor of a specific enzyme can be used to treat cells in vitro to create a model of disease or to understand the downstream consequences of blocking that enzyme's function. The isoxazole scaffold is present in a wide range of compounds developed as inhibitors for various enzymes and receptors. nih.govresearchgate.net For instance, different isoxazole derivatives have been synthesized as inhibitors of p38 MAP kinase or as selective COX-2 inhibitors, which are key proteins in inflammatory pathways. nih.gov
Should this compound be identified as a potent and selective inhibitor of a particular protein, it could be employed as a chemical tool. Researchers could use it to block a specific node in a signaling pathway, allowing them to study the resulting cellular changes, such as alterations in protein expression or phosphorylation, to better understand the pathway's architecture and function.
Utilizing the Scaffold for Proteolysis-Targeting Chimeras (PROTACs) or Covalent Modifiers (Mechanistic Focus)
More advanced applications for small molecules involve their use in targeted protein degradation or as covalent modifiers.
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than simply inhibiting it. nih.gov They consist of three components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. mdpi.comcas.org For the this compound scaffold to be used in a PROTAC, it would need to function as the ligand for a protein of interest. If the compound were found to bind to a disease-relevant protein, it could then be attached via a linker to a known E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) to create a PROTAC capable of targeting that protein for destruction by the cell's ubiquitin-proteasome system.
Covalent Modifiers: A covalent modifier is a molecule that contains a reactive electrophilic group, or "warhead," designed to form a permanent covalent bond with a nucleophilic amino acid residue (like cysteine or serine) in the active site of a target protein. This mechanism is distinct from photoaffinity labeling as it does not require light activation. While some nitrogen-containing heterocycles, such as certain acylated 1,2,4-triazol-5-amines, have been developed as covalent inhibitors, there is no evidence to suggest that the 3-aminoisoxazole (B106053) scaffold of the title compound functions as a reactive covalent warhead in its ground state. nih.gov Its utility in forming covalent bonds with proteins appears to be primarily based on its photoactivation, as described in the context of PAL.
Q & A
Q. What are the recommended synthetic routes for 5-(2,4-Dimethylphenyl)isoxazol-3-amine under laboratory conditions?
A practical approach involves cyclization reactions using hydroxylamine derivatives. For example, hydrazononitrile precursors can react with hydroxylamine in basic media to form isoxazole cores, as demonstrated in analogous syntheses of triazole-5-amines . Key steps include:
- Precursor preparation : Start with 2,4-dimethylphenyl-substituted nitriles or hydrazononitriles.
- Cyclization : Treat with hydroxylamine hydrochloride in ethanol/water under reflux (70–80°C) for 6–12 hours.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Combined spectroscopic and computational methods are critical:
- NMR : Compare H and C NMR shifts with predicted values from databases (e.g., PubChem entries for similar isoxazole derivatives) .
- Mass Spectrometry : Validate molecular weight via ESI-MS or GC-MS.
- InChI Key Cross-Referencing : Use the compound’s InChIKey (e.g.,
IWLVIVKGGLGGEH-UHFFFAOYSA-Nfor analogous structures) to verify structural consistency in public databases .
Advanced Research Questions
Q. What strategies can resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
Discrepancies often arise from solvent effects or conformational flexibility. To address this:
- Solvent Correction : Recalculate computational models (DFT or Hartree-Fock) with explicit solvent parameters (e.g., COSMO-RS for DMSO or chloroform).
- Dynamic NMR : Perform variable-temperature NMR to detect rotational barriers or tautomerism in the isoxazole ring .
- Crystallography : Obtain single-crystal X-ray data to resolve ambiguities in bond angles and substituent orientations .
Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
A multi-step mechanistic approach is recommended:
- Target Identification : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities with proteins like cytochrome P450 or kinases.
- Fluorescence Quenching Assays : Label the compound with a fluorophore (e.g., dansyl chloride) and monitor binding-induced spectral shifts .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies using Gaussian or ORCA to identify reactive sites. For example, the amine group’s lone pair (HOMO) may drive nucleophilic attacks .
- Molecular Dynamics (MD) Simulations : Model reaction trajectories in explicit solvents to assess steric effects from the 2,4-dimethylphenyl group .
Methodological Challenges and Solutions
Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?
- DoE (Design of Experiments) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, Pd/C (5 mol%) in DMF at 100°C may enhance cross-coupling yields .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining high purity (>95%) .
Q. What analytical techniques are critical for detecting degradation products of this compound under physiological conditions?
- HPLC-MS/MS : Employ reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% formic acid) to separate and identify hydrolyzed or oxidized byproducts .
- Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation kinetics over 72 hours .
Data Interpretation and Validation
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
- Assay Standardization : Include positive controls (e.g., known kinase inhibitors) to normalize inter-lab variability.
- Dose-Response Curves : Use 4-parameter logistic models to calculate EC values, ensuring consistency across replicates .
Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data for this compound?
- Partial Least Squares (PLS) Regression : Corrogate substituent effects (e.g., methyl groups on the phenyl ring) with activity metrics .
- Machine Learning : Train random forest models on PubChem BioAssay data to predict novel bioactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
